Sulfo-Cyanine5.5 azide
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Overview
Description
Sulfo-Cyanine5.5 azide: is a water-soluble, hydrophilic fluorophore that emits in the far-red region of the spectrum. It is an analog of Cy5.5 and is known for its outstanding molar extinction coefficient, which results in bright fluorescence . The compound contains four sulfo groups that provide hydrophilicity and a negative charge, minimizing non-specific binding . The azide group in this compound can be conjugated with terminal alkynes in the presence of a copper (I) catalyst or with cycloalkynes in a copper-free strain-promoted reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine5.5 azide is synthesized through a series of chemical reactions involving the introduction of sulfo groups and the azide functional group. The synthesis typically involves the following steps:
Introduction of Sulfo Groups: The cyanine dye backbone is modified to introduce sulfo groups, which enhance the water solubility and hydrophilicity of the compound.
Azide Functionalization: The azide group is introduced through a reaction with sodium azide or other azide sources.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine5.5 azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes.
Copper-Free Click Chemistry: The azide group can also react with cycloalkynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Common Reagents and Conditions:
Copper (I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Cycloalkynes: Used in SPAAC reactions for copper-free click chemistry.
Major Products:
Scientific Research Applications
Sulfo-Cyanine5.5 azide has a wide range of applications in scientific research, including:
Chemistry:
Bioconjugation: Used for labeling biomolecules such as proteins, peptides, and nucleic acids through click chemistry reactions.
Biology:
Fluorescence Imaging: Utilized in fluorescence microscopy and flow cytometry for imaging biological samples due to its bright fluorescence and far-red emission.
Cell Tracking: Employed in cell tracing and tracking studies to monitor cell movement and behavior.
Medicine:
Diagnostic Imaging: Used in near-infrared (NIR) imaging for diagnostic purposes, including tumor imaging and tracking of therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 azide involves its ability to emit fluorescence upon excitation. The compound’s four sulfo groups provide hydrophilicity and a negative charge, minimizing non-specific binding and enhancing its specificity for target molecules . The azide group allows for conjugation with other molecules through click chemistry, enabling its use in various labeling and imaging applications .
Comparison with Similar Compounds
Sulfo-Cyanine5 azide: Another water-soluble, far-red emitting fluorescent dye with similar properties.
Sulfo-Cyanine7 azide: A near-infrared emitting dye used for similar applications.
Cy5.5 Maleimide: A bright, near-IR fluorescent dye used for labeling proteins and other thiol-containing molecules.
Uniqueness: Sulfo-Cyanine5.5 azide is unique due to its combination of high hydrophilicity, bright fluorescence, and the presence of an azide group that allows for versatile conjugation through click chemistry. Its far-red emission makes it particularly useful for imaging applications where minimal background fluorescence is desired .
Properties
Molecular Formula |
C43H48KN6O13S4 |
---|---|
Molecular Weight |
1024.2 g/mol |
InChI |
InChI=1S/C43H48N6O13S4.K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62); |
InChI Key |
OOHWEMZFAYVAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |
Origin of Product |
United States |
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